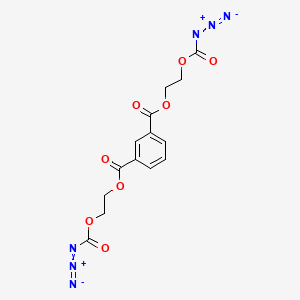
Bis(2-(azidoformyloxy)ethyl) isophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-(azidoformyloxy)ethyl) isophthalate is a chemical compound with the molecular formula C14H12N6O8 It is known for its unique structure, which includes azidoformyloxy groups attached to an isophthalate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(azidoformyloxy)ethyl) isophthalate typically involves the esterification of isophthalic acid with 2-(azidoformyloxy)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include isophthalic acid, 2-(azidoformyloxy)ethanol, and a suitable catalyst to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-(azidoformyloxy)ethyl) isophthalate undergoes various chemical reactions, including:
Oxidation: The azidoformyloxy groups can be oxidized under specific conditions.
Reduction: Reduction reactions can convert the azido groups to amines.
Substitution: The compound can participate in substitution reactions where the azido groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation of the azidoformyloxy groups can yield nitro compounds, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .
Applications De Recherche Scientifique
Bis(2-(azidoformyloxy)ethyl) isophthalate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential in drug delivery systems due to its reactive azido groups.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of Bis(2-(azidoformyloxy)ethyl) isophthalate involves its reactive azidoformyloxy groups. These groups can undergo various chemical transformations, making the compound useful in modifying other molecules. The molecular targets and pathways involved depend on the specific application, such as bioconjugation or polymer synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-(azidoformyloxy)ethyl) terephthalate: Similar structure but with a terephthalate core.
Bis(2-(azidoformyloxy)ethyl) phthalate: Similar structure but with a phthalate core.
Uniqueness
Bis(2-(azidoformyloxy)ethyl) isophthalate is unique due to its isophthalate core, which imparts distinct chemical properties compared to its terephthalate and phthalate analogs. This uniqueness makes it suitable for specific applications where the isophthalate structure is advantageous .
Propriétés
Numéro CAS |
32741-83-6 |
|---|---|
Formule moléculaire |
C14H12N6O8 |
Poids moléculaire |
392.28 g/mol |
Nom IUPAC |
bis(2-carbonazidoyloxyethyl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H12N6O8/c15-19-17-13(23)27-6-4-25-11(21)9-2-1-3-10(8-9)12(22)26-5-7-28-14(24)18-20-16/h1-3,8H,4-7H2 |
Clé InChI |
IXCZLTALPWNWDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)OCCOC(=O)N=[N+]=[N-])C(=O)OCCOC(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















